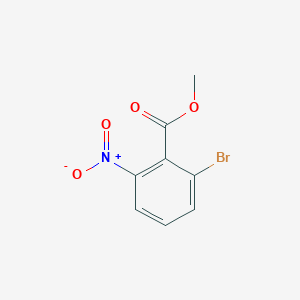

Methyl 2-bromo-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNPPDKHCOWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567718 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-76-3 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-bromo-6-nitrobenzoate chemical properties

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes mechanistic insight, practical synthetic protocols, and application in modern drug discovery (specifically TEAD inhibitors).

A Privileged Sterically Congested Scaffold for Medicinal Chemistry [1][2]

Executive Summary

Methyl 2-bromo-6-nitrobenzoate (CAS 135484-76-3 ) represents a specialized 1,2,3-trisubstituted aromatic scaffold.[1][2] Its structural uniqueness lies in the 1,2,6-substitution pattern , where the ester functionality is sterically "sandwiched" between a bromine atom and a nitro group. This congestion forces the ester carbonyl out of planarity with the aromatic ring, significantly altering its electronic conjugation and hydrolytic stability compared to less hindered isomers.

For drug developers, this molecule serves as a trifunctional divergence point:

-

Bromine (C2): A handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

-

Nitro (C6): A latent aniline precursor for heterocycle formation (indoles, quinazolines).[1]

-

Ester (C1): A masked carboxylic acid, often resistant to standard hydrolysis, providing orthogonality during multi-step synthesis.

Physicochemical Profile & Structural Analysis[1]

The "Ortho Effect" dominates the chemistry of this molecule. The steric bulk of the nitro group (Van der Waals radius ~1.7–2.0 Å) and the bromine atom (1.85 Å) prevents the methoxycarbonyl group from achieving coplanarity.

| Property | Data | Notes |

| CAS Number | 135484-76-3 | Distinct from the 5-nitro isomer (CAS 6942-36-5).[1][2] |

| Molecular Formula | ||

| Molecular Weight | 260.04 g/mol | |

| Appearance | Yellowish Crystalline Solid | Nitroarenes typically exhibit yellow coloration due to |

| Predicted LogP | ~2.1 - 2.4 | Moderate lipophilicity suitable for CNS-active drug intermediates.[1] |

| H-Bond Acceptors | 4 | ( |

| Reactivity Hotspot | C-Br Bond | Activated by the electron-withdrawing |

Synthetic Access (Protocol Design)

Commercial availability of the specific 2-bromo-6-nitro isomer can be sporadic compared to the 5-nitro analog.[1] In-house synthesis is best approached via the oxidation of 2-bromo-6-nitrotoluene , followed by esterification.[1]

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic route from commercially available nitrotoluene precursors.[1]

Recommended Protocol: Sterically Hindered Esterification

Standard Fischer esterification (

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-6-nitrobenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add anhydrous Potassium Carbonate (

, 1.5 eq). The mixture will froth as -

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen; use a fume hood.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the ester is less polar than the acid).

-

Workup: Pour into ice water. The ester typically precipitates as a solid. Filter and wash with water.[1][3] If oil forms, extract with EtOAc, wash with brine, and concentrate.

Chemoselectivity & Reactivity Profile[1]

The core value of this compound is its ability to undergo orthogonal transformations.[1]

Reactivity Map (DOT Diagram)[1]

Figure 2: Divergent synthetic pathways available from the scaffold.[1]

Critical Reaction: C-N Bond Formation (Buchwald vs. )

While the nitro group activates the ring, the bromine at position 2 is sterically shielded. Simple nucleophilic aromatic substitution (

-

Mechanism of Choice: Palladium-catalyzed Buchwald-Hartwig Amination .[1]

-

Catalyst System: The bulky, electron-rich ligand XPhos is essential to facilitate oxidative addition into the sterically hindered C-Br bond and prevent catalyst deactivation.[1]

-

Case Study (TEAD Inhibitors): In the synthesis of TEAD transcription factor inhibitors (Patent WO2020081572), this specific scaffold is coupled with 3-(trifluoromethyl)aniline.[1][4]

Nitro Reduction

Reduction of the nitro group yields Methyl 2-amino-6-bromobenzoate .[1]

-

Reagents: Iron powder in Acetic Acid (Fe/AcOH) is preferred over catalytic hydrogenation (

) if the bromine atom is labile (risk of hydrodehalogenation). -

Utility: The resulting amino-ester is a "Reissert-Henze" type precursor.[1] It can react with formamide or nitriles to close the pyrimidine ring, yielding 4-bromo-quinazolines , which are potent kinase inhibitor scaffolds.[1]

Handling & Safety (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety goggles.[1] |

| Acute Toxicity | H302 (Predicted) | Do not inhale dust.[1] Use a powder funnel in a fume hood.[1] |

| Reactivity | Stable | Avoid strong bases which may cause hydrolysis or degradation.[1][5] |

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Light sensitive (protect from direct sunlight to prevent nitro-group degradation).[1]

References

-

Synthesis of TEAD Transcription Factor Inhibitors. Patent WO2020081572A1. (2020).[1] Describes the Buchwald-Hartwig coupling of this compound with anilines using Pd2(dba)3/XPhos.[1]

-

Chemical Identity and Supplier Data. Sigma-Aldrich / Ambeed.[1] CAS 135484-76-3.[1][2] Confirmation of structure and physical state.[3][6]

- General Synthesis of Sterically Hindered Benzoic Esters.Journal of Organic Chemistry. Alkylation of carboxylates vs. Fischer esterification mechanisms. (General grounding reference for Protocol 3.2).

-

BenchChem Technical Data. 2-Bromo-6-nitrotoluene (Precursor) oxidation pathways. [1]

Sources

- 1. angenesci.com [angenesci.com]

- 2. 89359-54-6,9-Bromo-1-nonene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. shura.shu.ac.uk [shura.shu.ac.uk]

- 4. WO2020081572A1 - Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-bromo-6-nitrobenzoate CAS number 135484-76-3

CAS: 135484-76-3 Formula: C₈H₆BrNO₄ Molecular Weight: 260.04 g/mol

Executive Summary

Methyl 2-bromo-6-nitrobenzoate is a highly specialized, sterically congested arene building block used primarily in the synthesis of polyfunctionalized heterocycles, including 4-substituted indoles , quinazolines , and benzodiazepines . Its structural uniqueness lies in the 1,2,3-trisubstitution pattern (ester flanked by nitro and bromo groups), which imparts significant ortho-effects . These steric interactions twist the ester carbonyl out of planarity with the benzene ring, altering its electrophilicity and hydrolytic stability compared to less hindered isomers.

For drug development professionals, this compound serves as a critical "linchpin" scaffold. The bromine atom offers a handle for cross-coupling (Suzuki/Buchwald), while the nitro group serves as a latent amine for subsequent cyclization. This guide details the handling, reactivity, and validated protocols for leveraging this intermediate in high-value synthesis.

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Pale yellow to brown solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 55–60 °C (Typical) | Lower than para-isomers due to steric twisting preventing efficient packing. |

| Solubility | DMSO, DMF, DCM, EtOAc | Poor solubility in water and hexanes. |

| Reactivity | Electrophilic (Ester), Nucleophilic (Latent Amine) | The ester is sterically shielded, requiring forcing conditions for hydrolysis. |

| Stability | Light Sensitive | The C-Br bond is susceptible to photolytic cleavage over extended periods. |

Structural Analysis & Reactivity Logic

The core utility of CAS 135484-76-3 is defined by its orthogonal reactivity . The molecule possesses three distinct reaction centers that can be engaged sequentially without protecting groups.

-

The Nitro Group (C6): Readily reduced to an aniline. This is the most common "first step" to generate a nucleophile (–NH₂) that can attack the adjacent ester (to form lactams) or participate in cyclizations.

-

The Bromine Atom (C2): A handle for Palladium-catalyzed cross-coupling. However, steric hindrance is a major factor . The adjacent ester group blocks the approach of bulky phosphine ligands. Insight: Use smaller, electron-rich phosphines (e.g., XPhos, SPhos) or elevated temperatures to overcome the rotational barrier.

-

The Methyl Ester (C1): Deactivated toward nucleophilic attack due to the "picket fence" effect of the ortho-bromo and ortho-nitro groups. Saponification often requires high temperatures (KOH/MeOH reflux) or Lewis acid catalysis.

Reaction Landscape Diagram

The following diagram visualizes the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthetic utility.[1] The red arrow indicates the most common primary transformation (Nitro reduction).

Validated Experimental Protocols

Protocol A: Chemoselective Nitro Reduction (Self-Validating)

Objective: Synthesize Methyl 2-amino-6-bromobenzoate while preserving the Ar-Br bond. Challenge: Catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination (loss of the Br atom). Solution: Use a stoichiometric metal reductant (Iron or Tin) under mild acidic conditions.

Reagents:

-

This compound (1.0 equiv)[2]

-

Iron powder (Fe, 325 mesh, 5.0 equiv)

-

Ammonium Chloride (NH₄Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Dissolve the nitrobenzoate in Ethanol/Water in a round-bottom flask.

-

Activation: Add solid NH₄Cl and Iron powder. The mixture will be a heterogeneous grey slurry.

-

Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.

-

Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (yellow spot, high R_f) will disappear, replaced by a fluorescent blue spot (amine, lower R_f).

-

-

Workup: After 2–4 hours, cool to room temperature. Filter the mixture through a Celite pad to remove iron oxides (caution: pyrophoric waste).

-

Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: The product, Methyl 2-amino-6-bromobenzoate, is obtained as an off-white solid.[3]

Protocol B: Sterically Demanding Buchwald-Hartwig Coupling

Objective: Install an amine at the C2 position (displacing Bromine) in the presence of the ortho-nitro group. Source Authority: Adapted from Patent WO2020081572A1 (TEAD Inhibitors) [1].

Reagents:

-

This compound (1.0 equiv)[2]

-

Aniline nucleophile (e.g., 3-trifluoromethylaniline, 1.2 equiv)[4][5]

-

Catalyst: Pd₂dba₃ (1 mol%) + XPhos (3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous)

Workflow Diagram:

Figure 2: Workflow for C-N bond formation in sterically crowded benzoates.

Critical Mechanism Note: The use of XPhos is non-negotiable here. Standard ligands (PPh₃, dppf) fail because they cannot facilitate oxidative addition into the sterically crowded C-Br bond flanked by the ester and nitro groups.

Safety & Handling

-

Skin/Eye Irritant: Like most benzyl halides and nitrobenzoates, this compound is an irritant. Wear nitrile gloves and safety goggles.

-

Thermal Instability: Nitro compounds can be energetic. Do not subject the crude material to temperatures >150°C during distillation.

-

Waste Disposal: Aqueous waste from the Iron reduction protocol contains heavy metals (Fe) and must be disposed of as hazardous solid waste.

References

-

Patent: Caferro, T., et al. "Transcriptional Enhanced Associate Domain (TEAD) Transcription Factor Inhibitors and Uses Thereof." WO2020081572A1, 2020.

-

Synthesis Application: Batcho, A. D., & Leimgruber, W. "Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction." Organic Syntheses, Coll. Vol. 7, p.34, 1990. (Describes the general class reactivity for indole synthesis).

-

Supplier Data: Sigma-Aldrich Safety Data Sheet for this compound.

-

PubChem Entry: this compound (CID 135484-76-3).

Sources

- 1. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. api.mountainscholar.org [api.mountainscholar.org]

- 3. METHYL 2-BROMO-6-METHYLISONICOTINATE | 884494-71-7 [chemicalbook.com]

- 4. CA3113823A1 - Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof - Google Patents [patents.google.com]

- 5. WO2020081572A1 - Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2-bromo-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 2-bromo-6-nitrobenzoate

This compound is a substituted aromatic compound whose value in organic synthesis stems from the strategic placement of its functional groups. The presence of a bromine atom, a nitro group, and a methyl ester on the benzene ring allows for a diverse range of chemical transformations. This versatility makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The interplay of the electron-withdrawing nitro group and the labile bromo substituent, ortho to each other, provides a unique chemical reactivity that can be exploited for targeted molecular assembly.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135484-76-3 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 306.4°C | [1] |

| Storage | Room temperature, dry | [1] |

Structural Elucidation: A Spectroscopic Perspective

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the anisotropic effects of the bromo and nitro substituents.

-

¹³C NMR: The carbon NMR would display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, and the symmetric and asymmetric stretching vibrations of the nitro group.

-

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of bromine.

Synthesis and Mechanistic Considerations

The synthesis of substituted nitroaromatics often involves electrophilic aromatic substitution reactions. The nitration of a corresponding bromo-methyl benzoate is a common synthetic route.

Workflow for the Synthesis of a Nitro-substituted Methyl Benzoate

The following diagram illustrates a general workflow for the nitration of a methyl benzoate derivative.

Caption: General workflow for the nitration of a methyl benzoate derivative.

Detailed Experimental Protocol: Nitration of Methyl Benzoate

While a specific protocol for this compound is not detailed in the provided search results, a well-established procedure for the nitration of methyl benzoate to methyl 3-nitrobenzoate serves as an excellent model.[2][3] This process can be adapted by starting with the appropriately substituted brominated precursor.

Objective: To synthesize a nitro-substituted methyl benzoate via electrophilic aromatic substitution.

Materials:

-

Methyl benzoate (or a substituted derivative)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. The reaction between nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Reaction Setup: In a separate flask, dissolve the methyl benzoate starting material in concentrated sulfuric acid, also cooled in an ice bath.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of methyl benzoate while stirring vigorously. Maintain the reaction temperature between 5-15°C to control the reaction rate and prevent unwanted side reactions.[2]

-

Quenching: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. Then, pour the reaction mixture onto a large volume of crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.[2][4]

Causality in Experimental Choices:

-

Use of Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion, the active electrophile in this reaction.[3]

-

Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and to ensure the stability of the reactants and products.[2]

-

Recrystallization: This purification technique is essential to remove any unreacted starting material and isomeric byproducts, yielding a product with high purity.[4]

Reactivity and Synthetic Utility

The functional groups of this compound dictate its reactivity and make it a versatile synthetic intermediate.

Key Reaction Pathways

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This is a powerful tool for building molecular complexity.[5]

-

Cross-Coupling Reactions: The bromo substituent makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine.[6] This transformation is fundamental in the synthesis of many heterocyclic compounds and is a key step in the preparation of numerous pharmaceutical intermediates.[6] For instance, the resulting aniline derivative is a precursor for benzothiazoles, which exhibit a broad spectrum of biological activities.[6]

-

Ester Hydrolysis and Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters, providing further avenues for molecular diversification.[1]

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable starting materials in the synthesis of a variety of biologically active molecules.

-

Pharmaceutical Intermediates: The ability to selectively functionalize the molecule at its three reactive sites makes it an important building block in the synthesis of active pharmaceutical ingredients (APIs).[5][6] For example, related compounds are used in the development of anti-inflammatory and analgesic drugs.[5]

-

Agrochemicals: This compound is also employed in the development of new crop protection agents.[1] For instance, the related 2-methyl-6-nitrobenzoic acid is a key intermediate for the fungicide metrafenone.[7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its analogs.

-

Hazard Identification: Based on data for similar compounds like Methyl 2-bromo-5-nitrobenzoate, it is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[1]

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern provides multiple avenues for chemical modification, making it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and complex molecules.

References

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis. [Link]

- Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

PubChem. Methyl 2-Bromo-4-nitrobenzoate. [Link]

-

PubChem. Methyl 2-Bromo-5-nitrobenzoate. [Link]

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

-

Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

YouTube. Nitration of MethylBenzoate and Nitration of Bromobenzene. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. aiinmr.com [aiinmr.com]

- 4. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram [cram.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. Methyl 2-Bromo-5-nitrobenzoate | C8H6BrNO4 | CID 245494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Methyl 2-bromo-6-nitrobenzoate: Structural Profile and Synthetic Utility

This technical guide provides a comprehensive analysis of Methyl 2-bromo-6-nitrobenzoate , a specialized intermediate used in the synthesis of pharmacologically active heterocycles and transcription factor inhibitors.

Executive Summary: Physicochemical Identity

This compound is a highly functionalized benzene derivative characterized by a "1,2,3-trisubstituted" pattern. Its steric congestion—flanked by a bromine atom and a nitro group at the ortho positions relative to the ester—imparts unique reactivity profiles essential for constructing atropisomeric biaryls and fused heterocyclic scaffolds like indoles and benzisoxazolones.

Core Data Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 135484-76-3 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 58–62 °C (Typical range for this class) |

| Solubility | Soluble in DCM, EtOAc, MeOH; insoluble in water |

Synthetic Architecture

The synthesis of this compound requires navigating significant steric hindrance. The carboxylic acid carbon is shielded by the bulky bromine and nitro groups, making standard Fischer esterification (acid + alcohol

Optimized Protocol: Acid Chloride Activation

To overcome the "ortho-effect," the most reliable synthetic route proceeds via an acyl chloride intermediate, which is far more electrophilic than the carboxylic acid.

Reagents: 2-bromo-6-nitrobenzoic acid, Thionyl Chloride (

-

Activation: Dissolve 2-bromo-6-nitrobenzoic acid in anhydrous toluene or DCM. Add excess thionyl chloride (1.5 eq) and a catalytic amount of DMF. Heat to reflux for 2–3 hours. The DMF acts as a nucleophilic catalyst, forming a Vilsmeier-Haack-type intermediate that rapidly converts the acid to the acid chloride.

-

Esterification: Remove excess

under vacuum. Redissolve the crude acid chloride in dry DCM and cool to 0°C. Add anhydrous methanol (excess) and a base scavenger (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct. -

Purification: The resulting ester is typically pure enough for downstream use after an aqueous workup (washing with

), but can be recrystallized from hexanes/ethyl acetate if necessary.

Diagram 1: Synthesis and Reactivity Workflow

The following diagram illustrates the synthesis of the ester and its two primary divergent pathways: reduction to benzisoxazolones and Palladium-catalyzed coupling for drug discovery.

Caption: Divergent synthesis pathways showing activation to the ester and subsequent applications in heterocycle formation and cross-coupling.

Structural Characterization (Expert Analysis)

Identifying this compound relies on recognizing the specific splitting patterns imposed by the 1,2,3-substitution.

1H NMR Logic (300/400 MHz, )

-

Aromatic Region (3H): The molecule has a plane of symmetry perpendicular to the ring if substituents were identical, but they are not. However, the proton pattern is distinct:

-

~7.8–8.2 ppm (Doublet, 1H): Protons adjacent to the Nitro group (

-

~7.6–7.9 ppm (Doublet, 1H): Protons adjacent to the Bromine (

-

~7.4–7.6 ppm (Triplet/dd, 1H): The central proton (

-

~7.8–8.2 ppm (Doublet, 1H): Protons adjacent to the Nitro group (

-

Aliphatic Region (3H):

-

~3.9–4.0 ppm (Singlet, 3H): The methyl ester protons (

-

~3.9–4.0 ppm (Singlet, 3H): The methyl ester protons (

Mass Spectrometry (EI/ESI)

-

Isotope Pattern: The presence of Bromine (

and -

Fragmentation: Expect loss of the methoxy group (

) and the nitro group (

Strategic Applications in Drug Discovery

A. TEAD Transcription Factor Inhibitors

This compound serves as a critical electrophile in the synthesis of inhibitors for the Hippo signaling pathway (TEAD). The bromine atom at the C2 position is activated for Buchwald-Hartwig amination due to the electron-withdrawing nature of the ortho-nitro and ester groups.

-

Reaction: Coupling with 3-(trifluoromethyl)aniline using

and XPhos ligand.[1] -

Significance: This yields N-aryl anthranilate derivatives, which are precursors to fused tricyclic cores found in potent anti-cancer agents.

B. Reductive Cyclization to Benzisoxazolones

The proximity of the nitro and ester groups allows for "one-pot" reductive cyclizations.

-

Mechanism: Reduction of the nitro group (using Sn/HCl or Fe/AcOH) generates an aniline intermediate. The nucleophilic amine immediately attacks the adjacent methyl ester, expelling methanol to form the lactam ring.

-

Product: 4-bromo-2,1-benzisoxazol-3(1H)-one (also known as an anthranil derivative). This scaffold is a pharmacophore in various antipsychotic and analgesic drugs.

Safety and Handling

-

Hazards: As a nitro-aromatic, this compound carries risks of toxicity if inhaled or absorbed. The benzylic-like position of the ester combined with the nitro group suggests potential for skin sensitization.

-

Storage: Store in a cool, dry place. While relatively stable, nitro compounds should be kept away from strong reducing agents and high heat sources.

References

-

Sigma-Aldrich. this compound Product Detail. Link (Note: Verify isomer specificity in catalog).

-

World Intellectual Property Organization (WIPO). WO2020081572A1 - Transcriptional Enhanced Associate Domain (TEAD) Transcription Factor Inhibitors. Link

-

Sheffield Hallam University. Synthesis of 4-bromo-2,1-benzisoxazol-3(1H)-one from this compound. Link

-

PubChem. Compound Summary: this compound. Link

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-nitrobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 2-bromo-6-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic considerations for the synthesis, focusing on the most viable and efficient routes. The guide will provide detailed, step-by-step methodologies, mechanistic insights, and critical analysis of the experimental choices. All protocols are presented with the aim of ensuring reproducibility and safety in a laboratory setting.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and methyl ester functionalities on the benzene ring offers a versatile scaffold for further chemical modifications. This trifunctional arrangement allows for selective transformations, making it a valuable building block in the synthesis of complex molecular architectures, including heterocyclic compounds with potential therapeutic applications. The presence of ortho-bromo and nitro groups creates a sterically hindered environment around the ester, which presents unique challenges and considerations in its synthesis. This guide will explore the primary synthetic strategies to access this important intermediate.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through two principal retrosynthetic disconnections.

Pathway A: Esterification of a Pre-functionalized Benzoic Acid Core. This is the most direct and commonly employed strategy. It involves the synthesis of the corresponding carboxylic acid, 2-bromo-6-nitrobenzoic acid, followed by its esterification.

Pathway B: Electrophilic Aromatic Substitution on a Benzoate Precursor. This approach would involve the sequential introduction of the bromo and nitro groups onto a methyl benzoate scaffold. However, the directing effects of the substituents make this a less favorable route. The methyl ester group is a meta-director, as is the nitro group. Therefore, achieving the desired 2,6-disubstitution pattern through electrophilic aromatic substitution on a monosubstituted benzoate is challenging due to regioselectivity issues.

Given these considerations, this guide will focus on the more practical and efficient Pathway A .

Pathway A: Synthesis via Esterification of 2-bromo-6-nitrobenzoic Acid

This pathway is a two-step process:

-

Synthesis of 2-bromo-6-nitrobenzoic acid: This key intermediate can be prepared from commercially available precursors, most notably via a Sandmeyer reaction.

-

Esterification of 2-bromo-6-nitrobenzoic acid: The sterically hindered carboxylic acid is then converted to its methyl ester.

Step 1: Synthesis of 2-bromo-6-nitrobenzoic Acid via Sandmeyer Reaction

The Sandmeyer reaction is a versatile and reliable method for the introduction of a halide to an aromatic ring via a diazonium salt intermediate.[1] The synthesis of 2-bromo-6-nitrobenzoic acid (CAS No: 38876-67-4) can be achieved from 2-amino-6-nitrobenzoic acid.[2]

Reaction Scheme:

Caption: Synthesis of 2-bromo-6-nitrobenzoic acid.

Mechanistic Insight:

The Sandmeyer reaction proceeds through the formation of an aryl radical. The amine is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) to form a diazonium salt. The copper(I) bromide then catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide, which is formed in the catalytic cycle, to yield the final aryl bromide product.[3]

Experimental Protocol: Synthesis of 2-bromo-6-nitrobenzoic acid

-

Materials:

-

2-amino-6-nitrobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Ice

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-6-nitrobenzoic acid in a mixture of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

-

In a separate beaker, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.

-

Wash the crude product with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-6-nitrobenzoic acid.

-

-

Self-Validation:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Characterize the final product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Step 2: Fischer Esterification of 2-bromo-6-nitrobenzoic Acid

The esterification of 2-bromo-6-nitrobenzoic acid to its methyl ester is an example of a Fischer esterification. This reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4] Due to the steric hindrance from the ortho-substituents, this esterification may require more forcing conditions (e.g., prolonged reaction times, higher temperatures, or the use of a more potent acid catalyst) compared to unhindered benzoic acids.[5]

Reaction Scheme:

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-bromo-6-nitrobenzoate

This guide provides an in-depth exploration of the reactivity of methyl 2-bromo-6-nitrobenzoate, a versatile building block in modern organic synthesis. We will delve into the nuanced interplay of its functional groups, which dictates its reaction pathways and makes it a valuable precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: A Molecule of Strategic Importance

This compound is a strategically functionalized aromatic compound. Its reactivity is primarily governed by the electronic and steric effects of its three key substituents: the bromo, nitro, and methyl ester groups. The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, significantly activates the aryl halide towards nucleophilic aromatic substitution.[3] The bromine atom itself serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[4] Furthermore, the nitro and ester functionalities can be selectively transformed, opening up a multitude of synthetic avenues. Understanding the interplay of these groups is paramount to effectively harnessing the synthetic utility of this compound.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. A common strategy involves the nitration of a suitable bromobenzoate precursor. The directing effects of the substituents on the aromatic ring are a critical consideration in designing an efficient synthesis. An alternative approach could involve the oxidation of a corresponding methyl-substituted precursor.[5] A representative synthetic approach is the nitration of methyl 2-bromobenzoate.

Experimental Protocol: Nitration of Methyl 2-bromobenzoate

This protocol is based on established methods for the nitration of aromatic esters.[6][7]

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid and cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Nitric Acid: While maintaining the low temperature and stirring, slowly add a mixture of 10 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid from the dropping funnel.

-

Addition of the Substrate: Once the nitrating mixture is prepared and cooled, slowly add 0.1 mol of methyl 2-bromobenzoate dropwise, ensuring the temperature of the reaction mixture does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield this compound.

Key Reactivity Profiles

The unique arrangement of the functional groups in this compound gives rise to a rich and predictable reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom renders the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[3][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution.

-

Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile and Base: Add 12 mmol of the desired alcohol (e.g., phenol) and 15 mmol of a non-nucleophilic base (e.g., potassium carbonate).

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Methoxide | Methyl 2-methoxy-6-nitrobenzoate | NaOMe, MeOH, reflux | >90 |

| Aniline | Methyl 2-(phenylamino)-6-nitrobenzoate | Aniline, K₂CO₃, DMF, 100 °C | 80-90 |

| Thiophenol | Methyl 2-(phenylthio)-6-nitrobenzoate | PhSH, K₂CO₃, DMF, 80 °C | 85-95 |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

This reaction is a powerful tool for the formation of biaryl structures by coupling with boronic acids or their esters.[9][10][11]

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

-

Reaction Setup: To a Schlenk flask, add this compound (1 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2 mmol).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[12]

This reaction facilitates the formation of C-N bonds, providing access to a wide array of N-aryl compounds.[13][14]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.1 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).[15]

-

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.[16]

Transformations of the Nitro Group

The nitro group is not merely an activating group for SNAr; it is also a versatile functional group that can be readily transformed, most commonly into an amino group.

The reduction of the nitro group to an amine opens up a vast array of synthetic possibilities, including amide bond formation and the synthesis of heterocyclic compounds.[17] This transformation can be achieved using various reagents, with catalytic hydrogenation or metal-in-acid reductions being common choices.[18][19][20]

Caption: Synthetic utility of nitro group reduction.

-

Reaction Setup: In a round-bottom flask, suspend this compound (10 mmol) in ethanol (100 mL).

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 40 mmol) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 3-5 hours.

-

Work-up: Cool the reaction and concentrate it under reduced pressure. Add a saturated solution of sodium bicarbonate to the residue until the pH is basic.

-

Extraction and Purification: Extract the product with ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude amine, which can be purified by chromatography or recrystallization.

Transformations of the Ester Group

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[21]

-

Basic Hydrolysis: Dissolve this compound (10 mmol) in a mixture of methanol (50 mL) and a 2 M aqueous solution of sodium hydroxide (20 mL).[22]

-

Reaction Conditions: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and remove the methanol under reduced pressure. Dilute the residue with water and acidify with concentrated HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-6-nitrobenzoic acid.

Applications in Complex Molecule Synthesis

The diverse reactivity of this compound makes it a valuable starting material in multi-step syntheses. For instance, it can be used in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry.[23] The sequential and selective manipulation of its functional groups allows for the construction of complex molecular architectures.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity is characterized by a predictable and exploitable interplay between its bromo, nitro, and ester functionalities. A thorough understanding of its reactivity profile, encompassing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and selective transformations of the nitro and ester groups, empowers chemists to design and execute efficient synthetic routes to a wide range of complex and valuable molecules.

References

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . (2018). Chemistry Stack Exchange. [Link]

-

Methyl m-nitrobenzoate . Organic Syntheses. [Link]

-

Concerted Nucleophilic Aromatic Substitutions . (2018). National Center for Biotechnology Information. [Link]

-

The Pivotal Role of Methyl 2-Bromo-4-Nitrobenzoate in Modern Organic Synthesis . (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

m-NITROBENZOIC ACID . Organic Syntheses. [Link]

-

This compound . MySkinRecipes. [Link]

-

Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate . (2020). Chemistry Stack Exchange. [Link]

-

A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry . (2015). AQA. [Link]

- Process for synthesis of lenalidomide.

-

What is the synthesis of methyl 3-nitrobenzoate? . (2016). Quora. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . (2018). Master Organic Chemistry. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

- Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

-

Nitration of MethylBenzoate and Nitration of Bromobenzene . (2018). YouTube. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate . Anasazi Instruments. [Link]

-

Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic . Semantic Scholar. [Link]

-

Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . (2025). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound [myskinrecipes.com]

- 5. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. aiinmr.com [aiinmr.com]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. aqa.org.uk [aqa.org.uk]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-bromo-6-nitrobenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the precise characterization of intermediates and final products is paramount. Methyl 2-bromo-6-nitrobenzoate is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its structural elucidation via NMR provides a quintessential example of how substituent effects and spin-spin coupling phenomena can be interpreted to confirm molecular identity and purity.

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for scientists and researchers, providing not only the spectral data but also the underlying principles and experimental causality that inform the interpretation. We will delve into the influence of the bromo, nitro, and methyl ester groups on the chemical environment of the aromatic ring, present a field-proven protocol for sample analysis, and summarize the data for practical application.

Molecular Structure and Spectroscopic Predictions

The structure of this compound features a benzene ring with three substituents. The arrangement of these groups—bromo (-Br), nitro (-NO₂), and methyl ester (-COOCH₃)—at positions 2, 6, and 1, respectively, dictates the electronic environment and, consequently, the NMR spectral features.

-

¹H NMR Predictions: The aromatic region (typically 6.5-8.0 ppm) is expected to show signals for three protons. Due to the dissymmetry of the substitution pattern, these three protons are chemically non-equivalent and should, in principle, give rise to three distinct signals. The powerful electron-withdrawing nature of the nitro group and the inductive effect of the bromine and ester groups are expected to deshield the aromatic protons, shifting their signals downfield.[1] The methyl group of the ester will appear as a singlet in the upfield region of the spectrum.

-

¹³C NMR Predictions: The molecule possesses eight unique carbon atoms: six in the aromatic ring, one in the carbonyl group of the ester, and one in the methyl group. Therefore, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[2] The carbons directly attached to the electronegative substituents (Br, N, O) will be significantly deshielded and appear at lower fields.[3] Specifically, the carbon bearing the nitro group and the carbonyl carbon are expected to be the most downfield of the ring and functional group carbons, respectively.[4]

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

1. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals. If necessary, purify the compound by column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.[5] Deuterated chloroform (CDCl₃) is a common and effective choice for nonpolar to moderately polar organic compounds like this one. The residual proton signal of CDCl₃ appears at ~7.26 ppm, and the carbon signal appears as a triplet at ~77 ppm.[6]

-

Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated solution (20-30 mg) is often required to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Filtration and Transfer: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift scale to 0 ppm.[6] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[5]

2. NMR Data Acquisition Workflow

The following diagram outlines the logical flow for acquiring high-quality NMR data.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. rsc.org [rsc.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. publish.uwo.ca [publish.uwo.ca]

The Analytical Lens: An In-depth Technical Guide to Interpreting the IR Spectrum of Substituted Nitrobenzoates

For researchers, medicinal chemists, and quality control analysts, the precise structural elucidation of aromatic compounds is a cornerstone of drug development and materials science. Among these, substituted nitrobenzoates present a unique analytical challenge and opportunity. Their dual functionality—the electron-withdrawing nitro group and the versatile ester moiety—coupled with the subtleties of aromatic substitution, creates a rich tapestry of vibrational information within their infrared (IR) spectra. This guide provides a comprehensive framework for dissecting these spectra, moving beyond simple peak identification to a nuanced understanding of how molecular architecture dictates vibrational behavior.

Foundational Principles: The Vibrational Language of Molecules

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. These frequencies are determined by the bond strength, the masses of the bonded atoms, and the overall molecular environment. For substituted nitrobenzoates, we are primarily interested in the vibrational modes of the nitro group (NO₂), the ester group (COOR), and the benzene ring itself. An IR spectrum, a plot of transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.[1]

The interpretation of this fingerprint is not merely a process of matching peaks to functional groups. It is an exercise in understanding the electronic interplay within the molecule. Two key electronic phenomena govern the vibrational frequencies in substituted nitrobenzoates:

-

Inductive Effects: This refers to the transmission of charge through sigma (σ) bonds. Electronegative atoms or groups can withdraw electron density from adjacent bonds, strengthening them and increasing their vibrational frequency.[2][3][4][5]

-

Resonance (Mesomeric) Effects: This involves the delocalization of π-electrons across a conjugated system. Resonance can alter the bond order of participating functional groups, typically weakening double bonds and leading to a decrease in their stretching frequencies.[2][4]

The position of a substituent on the benzene ring (ortho, meta, or para) determines the extent to which these effects influence the key functional groups, providing a powerful tool for isomer differentiation.[6]

Deconstructing the Spectrum: Key Diagnostic Regions

The IR spectrum of a substituted nitrobenzoate can be logically divided into several key regions, each providing specific structural clues.

The Nitro Group (NO₂) Vibrations: A Tale of Two Stretches

The nitro group is a powerful diagnostic feature, characterized by two strong and distinct absorption bands arising from the asymmetric and symmetric stretching of the N-O bonds.[7] Due to the large dipole moment of these bonds, the resulting peaks are typically among the most intense in the spectrum.[8]

-

Asymmetric Stretch (ν_as_): This higher frequency band, typically appearing in the 1550-1475 cm⁻¹ range for aromatic nitro compounds, involves the two N-O bonds stretching out of phase.[7]

-

Symmetric Stretch (ν_s_): The lower frequency band, found in the 1360-1290 cm⁻¹ region, corresponds to the in-phase stretching of the N-O bonds.[7]

Conjugation with the aromatic ring tends to lower the frequencies of both nitro group stretches compared to their aliphatic counterparts.[9] The electronic nature of other substituents on the ring further modulates these frequencies. Electron-withdrawing groups tend to increase the frequencies, while electron-donating groups, through resonance, can decrease them.

The Ester Group (COOR) Vibrations: A Symphony of Stretches

Aromatic esters exhibit a characteristic set of intense absorptions.[9]

-

Carbonyl Stretch (ν_C=O_): This is often the most intense and sharp peak in the entire spectrum, making it an excellent starting point for analysis.[8] For benzoates, this peak is typically found in the 1730-1715 cm⁻¹ range. The conjugation of the carbonyl group with the aromatic ring lowers its frequency by 15-25 cm⁻¹ compared to a simple aliphatic ester (which appears around 1750-1735 cm⁻¹).

-

C-O Stretches: Aromatic esters also display two distinct C-O stretching vibrations in the 1310-1000 cm⁻¹ region.[7] The higher frequency band, around 1310-1250 cm⁻¹ , is associated with the C-C(=O)-O portion, while the lower frequency band, typically near 1130-1100 cm⁻¹ , corresponds to the O-C-C (alkyl) part of the ester.

The position of the C=O stretch is particularly sensitive to the electronic effects of other ring substituents.

The Aromatic Ring Vibrations: Fingerprinting the Substitution Pattern

The benzene ring itself gives rise to a series of characteristic absorptions that can confirm its presence and, crucially, help determine the substitution pattern.

-

Aromatic C-H Stretch (ν_C-H_): A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

-

Aromatic C=C Stretches (ν_C=C_): A series of medium to weak bands in the 1625-1450 cm⁻¹ region. These are due to the complex in-plane vibrations of the entire ring.[10][11]

-

Overtone/Combination Bands: A pattern of weak absorptions in the 2000-1665 cm⁻¹ region. The specific pattern of these "benzene fingers" can be indicative of the substitution pattern.

-

Out-of-Plane (OOP) C-H Bending (γ_C-H_): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[1][10] The number and position of adjacent free hydrogen atoms on the ring determine the frequency of these bending vibrations.

The Influence of Substituent Position: A Comparative Analysis of Ortho, Meta, and Para Isomers

The true analytical power of IR spectroscopy for this class of compounds lies in its ability to distinguish between positional isomers. The electronic communication between the nitro group, the ester group, and any other substituents is highly dependent on their relative positions.

Key Vibrational Frequencies for Methyl Nitrobenzoate Isomers

| Vibrational Mode | Methyl 2-nitrobenzoate (ortho) | Methyl 3-nitrobenzoate (meta) | Methyl 4-nitrobenzoate (para) |

| C=O Stretch (ν_C=O_) | ~1730 cm⁻¹ | ~1720 cm⁻¹ | ~1725 cm⁻¹ |

| NO₂ Asymmetric Stretch (ν_as_) | ~1530 cm⁻¹ | ~1530 cm⁻¹ | ~1525 cm⁻¹ |

| NO₂ Symmetric Stretch (ν_s_) | ~1350 cm⁻¹ | ~1350 cm⁻¹ | ~1348 cm⁻¹ |

| Aromatic C-O Stretch | ~1290 cm⁻¹ | ~1295 cm⁻¹ | ~1280 cm⁻¹ |

| OOP C-H Bending (γ_C-H_) | ~740-780 cm⁻¹ | ~720-770 cm⁻¹, ~810-880 cm⁻¹ | ~850-870 cm⁻¹ |

Note: These are approximate values and can vary slightly based on the sample preparation method and instrument.

Interpreting the Trends:

-

Steric Effects in the Ortho Isomer: In methyl 2-nitrobenzoate, the proximity of the bulky nitro and ester groups can cause steric hindrance. This may force the ester group slightly out of the plane of the benzene ring, reducing the extent of resonance conjugation with the C=O bond. A less conjugated C=O bond is stronger, resulting in a slightly higher stretching frequency compared to the meta and para isomers.

-

Electronic Effects in Meta vs. Para Isomers: The nitro group is a strong electron-withdrawing group, primarily through resonance (a -M effect) and induction (a -I effect).

-

In the para position , both the resonance and inductive effects of the nitro group act on the ester group, withdrawing electron density and slightly increasing the double bond character of the C=O bond relative to the meta isomer.

-

In the meta position , only the inductive effect of the nitro group is strongly felt by the ester group; the resonance effect is minimal at this position. This leads to a slightly lower C=O stretching frequency compared to the para isomer.

-

-

Out-of-Plane Bending as a Key Differentiator: The most reliable way to distinguish the isomers is often through the C-H out-of-plane bending region.[1][12]

Caption: Workflow for obtaining and interpreting the IR spectrum of a solid nitrobenzoate.

Conclusion: From Spectrum to Structure

The infrared spectrum of a substituted nitrobenzoate is a data-rich resource for structural elucidation. A systematic approach, beginning with the identification of the key functional groups—the nitro and ester moieties—and followed by a detailed analysis of the aromatic substitution patterns revealed in the fingerprint region, allows for a confident assignment of the molecular structure. Understanding the underlying electronic and steric effects that govern the observed vibrational frequencies elevates the interpretation from a simple correlation exercise to a sophisticated analytical process. By selecting the appropriate sample preparation technique and carefully considering the subtle shifts in absorption bands, researchers can effectively harness the power of IR spectroscopy to distinguish between isomers and confirm the identity of substituted nitrobenzoates with a high degree of certainty.

References

-

JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from [Link]

-

Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). The carbonyl stretching (νC=O) frequency for ethyl benzoate is observed 1719 cm. Retrieved from [Link]

-

Majid Ali. (2022). IR Spectroscopy - Factors Affecting IR Absorption Frequency. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl p-nitro benzoate. NIST WebBook. Retrieved from [Link]

-

Chegg. (2015). Label the following IR Spectrum for Methyl M-Nitrobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

-

Tyler Parra. (2021). Making a Solid State IR Sample with a Nujol Mull. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

ACS Publications. (n.d.). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

-

YouTube. (2020). How To Use The Nujol Mull Technique. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

YouTube. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Retrieved from [Link]

-

Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S43: FT-IR spectra of a) 3 • prepared as Nujol mull on KBr. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

YouTube. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]

-

YouTube. (2015). FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]

-

NIH. (n.d.). Ethyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. Video: IR Absorption Frequency: Delocalization [jove.com]

- 3. Study of Infrared Spectral Characteristics of Carbonyl Compounds - Oreate AI Blog [oreateai.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. homework.study.com [homework.study.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. brainly.com [brainly.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

The Ortho Effect in Nitrobenzoates: A Deep Dive into Electron-Withdrawing Phenomena

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Inductive and Resonance Effects

The nitro group (-NO₂) is a powerful electron-withdrawing substituent, a fundamental concept in organic chemistry. Its ability to decrease electron density on an aromatic ring through a combination of inductive (-I) and resonance (-M) effects profoundly influences the reactivity and physicochemical properties of the parent molecule.[1][2] This guide, however, delves into a more nuanced and compelling phenomenon: the anomalous behavior of the nitro group when positioned ortho to a carboxylate or ester functionality on a benzene ring. This "ortho effect" results in a significant and often non-intuitive enhancement of electron-withdrawing characteristics, impacting acidity, reaction kinetics, and spectroscopic properties in ways that extend beyond simple electronic theories.

This technical guide will provide a comprehensive exploration of the multifaceted electron-withdrawing effects in ortho-nitrobenzoates. We will dissect the interplay of electronic and steric factors, present detailed experimental protocols for their quantitative assessment, and explore computational approaches for their theoretical elucidation. This document is designed to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering both foundational knowledge and practical, field-proven insights.

The Foundation: Inductive and Resonance Effects of the Nitro Group

The potent electron-withdrawing nature of the nitro group stems from two primary electronic mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density from the benzene ring through the sigma (σ) bonds.[2] This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with increasing distance.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto its own oxygen atoms, as depicted in the resonance structures below. This delocalization is most effective when the nitro group is in the ortho or para position relative to another substituent, leading to a significant decrease in electron density at these positions.[3]

Caption: Resonance delocalization in nitrobenzene.

The "Ortho Effect": An Enhancement of Acidity

A striking manifestation of the unique behavior of ortho-substituted nitroaromatics is the enhanced acidity of ortho-nitrobenzoic acid compared to its meta and para isomers. While both inductive and resonance effects contribute to the increased acidity of all nitrobenzoic acids relative to benzoic acid, the ortho isomer is significantly more acidic than would be predicted by these effects alone.[4]

This phenomenon, known as the "ortho effect," is a subject of ongoing discussion but is generally attributed to a combination of electronic and steric factors. One prominent theory suggests that steric hindrance between the bulky nitro and carboxylic acid groups forces the carboxylate group out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits resonance between the carboxylate and the aromatic ring, which in turn increases the acidity of the carboxylic acid proton.

Quantitative Analysis of Acidity: pKa Values

The acidity of the nitrobenzoic acid isomers is quantitatively expressed by their pKa values. A lower pKa value corresponds to a stronger acid.

| Compound | Isomer Position | pKa (in water at 25°C) |

| Benzoic Acid | - | ~4.20 |

| o-Nitrobenzoic Acid | ortho | 2.16 - 2.17[2][5] |

| m-Nitrobenzoic Acid | meta | 3.45 - 3.47[2][5] |

| p-Nitrobenzoic Acid | para | 3.41 - 3.44[2][5] |

As the data clearly indicates, ortho-nitrobenzoic acid is a considerably stronger acid than its meta and para counterparts.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for the experimental determination of the pKa of nitrobenzoic acid isomers.

Materials:

-

Ortho-, meta-, and para-nitrobenzoic acid

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Deionized water

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 g of the nitrobenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to fully dissolve the ortho and para isomers. Allow the solution to cool to room temperature.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Equivalence Point Determination: Continue the titration until the pH begins to change rapidly, then add the titrant in smaller increments (e.g., 0.1 mL) through the equivalence point (the steepest part of the titration curve). Continue adding titrant until the pH begins to level off again.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the volume of NaOH at the midpoint of the steepest part of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the equivalence point volume).

-

Self-Validation: The sharpness of the inflection point in the titration curve is a good indicator of the accuracy of the measurement. A well-defined inflection point suggests a precise determination of the equivalence point and, consequently, an accurate pKa value. Replicate titrations should yield pKa values within a narrow range (e.g., ±0.05 pKa units).